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[4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone

Catalog No.
S13004846
CAS No.
832735-69-0
M.F
C25H21ClN2OS
M. Wt
433.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b...

CAS Number

832735-69-0

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenyl-1-benzothiophen-3-yl)methanone

Molecular Formula

C25H21ClN2OS

Molecular Weight

433.0 g/mol

InChI

InChI=1S/C25H21ClN2OS/c26-19-9-6-10-20(17-19)27-13-15-28(16-14-27)25(29)23-21-11-4-5-12-22(21)30-24(23)18-7-2-1-3-8-18/h1-12,17H,13-16H2

InChI Key

XMEBPHPISLQAOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(SC4=CC=CC=C43)C5=CC=CC=C5

The compound 4-(3-Chlorophenyl)piperazin-1-ylmethanone is a synthetic organic molecule characterized by the presence of a piperazine moiety and a benzo[b]thiophene structure. This compound features a chlorophenyl group attached to the piperazine, which is known for its role in enhancing biological activity through modulation of neurotransmitter systems. The methanone group further contributes to the compound's potential reactivity and biological interactions.

Typical of organic molecules, including:

  • Nucleophilic Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles, potentially leading to derivatives with varied biological properties.
  • Reduction Reactions: The carbonyl group in the methanone can be reduced to an alcohol, altering its reactivity and interaction profile.
  • Aromatic Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound's structure to enhance its therapeutic efficacy or reduce toxicity.

The biological activity of 4-(3-Chlorophenyl)piperazin-1-ylmethanone has been predicted using computational methods, which suggest potential pharmacological effects. The presence of piperazine is often associated with activity against various targets, including serotonin receptors and dopamine receptors. Such interactions may lead to applications in treating psychiatric disorders, anxiety, and depression. Additionally, studies indicate that compounds with similar structures may exhibit anti-inflammatory and analgesic properties due to their ability to modulate pain pathways.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative: Start with 3-chlorophenylpiperazine, which can be synthesized from piperazine and chlorinated phenyl compounds.
  • Coupling Reaction: React the piperazine derivative with a suitable benzo[b]thiophene precursor via coupling methods such as Suzuki or Heck coupling.
  • Formation of Methanone: Introduce the methanone functionality through acylation reactions using acyl chlorides or anhydrides.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting neurological conditions. Its structural features suggest it could be developed into:

  • Antidepressants: By targeting serotonin receptors.
  • Antipsychotics: Through modulation of dopamine pathways.
  • Analgesics: By influencing pain perception mechanisms.

Moreover, its unique structure may allow for exploration in other therapeutic areas such as oncology or anti-inflammatory drugs.

Interaction studies using computational docking simulations suggest that 4-(3-Chlorophenyl)piperazin-1-ylmethanone may bind effectively to various protein targets associated with neurotransmitter systems. These studies help identify potential off-target effects and optimize the compound's selectivity and efficacy. In vitro assays further validate these predictions by assessing binding affinity and functional activity against specific receptors.

Several compounds share structural features with 4-(3-Chlorophenyl)piperazin-1-ylmethanone, each exhibiting unique biological profiles:

Compound NameStructural FeaturesBiological Activity
1. FluoxetinePiperazine-basedSelective serotonin reuptake inhibitor
2. ClozapineDibenzodiazepineAntipsychotic agent
3. MirtazapineTetracyclic antidepressantNoradrenergic and specific serotonergic antidepressant
4. SertralinePhenylpiperazineAntidepressant

These comparisons highlight the uniqueness of the target compound, particularly its specific combination of piperazine and benzo[b]thiophene moieties, which may confer distinct pharmacological properties not present in other similar compounds.

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Exact Mass

432.1063122 g/mol

Monoisotopic Mass

432.1063122 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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